Lipophilicity Tuning: C6 Hexyloxy Chain Delivers a LogP ~3.11 vs. Exalamide Baseline
The 2‑(hexyloxy)benzamide core of the target compound confers a lipophilicity (LogP) of approximately 3.11, a value characteristic of the exalamide scaffold [REFS‑1]. This LogP is a key determinant of passive membrane permeability and aqueous solubility. In contrast, the unsubstituted salicylamide (LogP ~1.2) or shorter alkoxy chain analogs (e.g., methoxy, LogP ~1.8) exhibit markedly lower lipophilicity, while longer chains (e.g., heptyloxy) would be expected to increase LogP beyond 4.0, potentially compromising solubility. The C6 chain represents a balanced, well‑characterized lipophilic motif for cell‑based assays [REFS‑1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ~3.11 (predicted from exalamide core) |
| Comparator Or Baseline | Salicylamide: ~1.2; Exalamide (2-(hexyloxy)benzamide): 3.11 |
| Quantified Difference | Target compound predicted LogP is ~1.9 units higher than salicylamide, comparable to exalamide |
| Conditions | Predicted octanol-water partition coefficient based on exalamide experimental LogP (sielc.com, 2018) |
Why This Matters
Lipophilicity directly impacts cellular uptake and assay compatibility; the target compound's LogP aligns with established cell‑permeable tool compounds, whereas more polar analogs may require DMSO solubilization or fail to cross membranes.
- [1] SIELC Technologies. (2018). Exalamide Compound Data Sheet. https://sielc.com/compound/exalamide View Source
